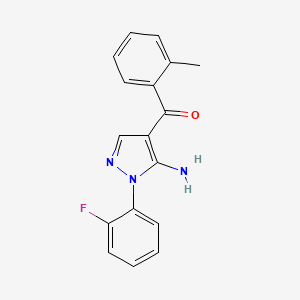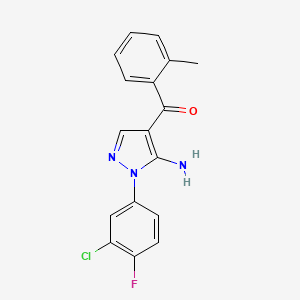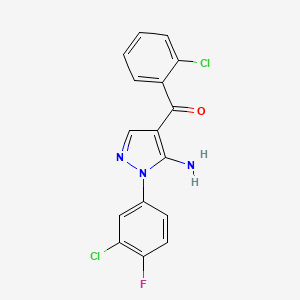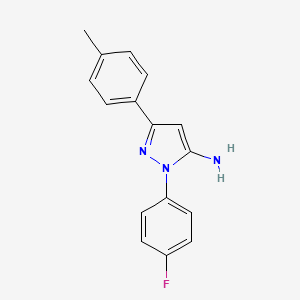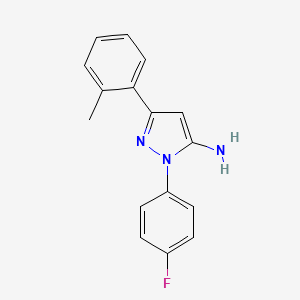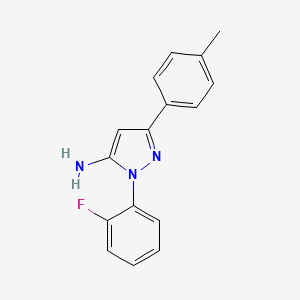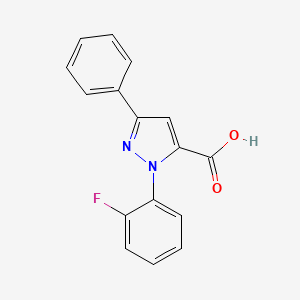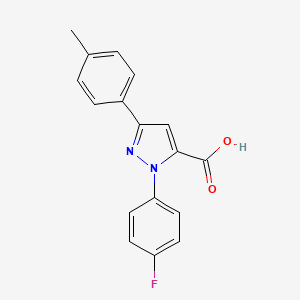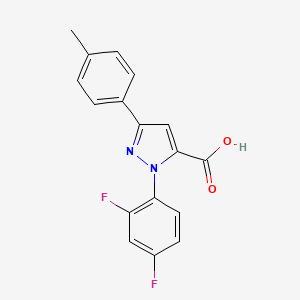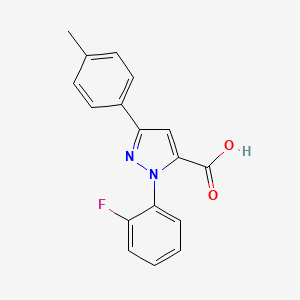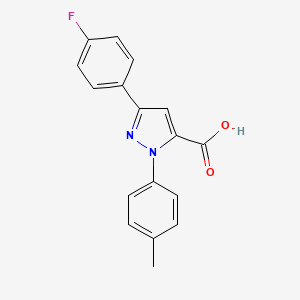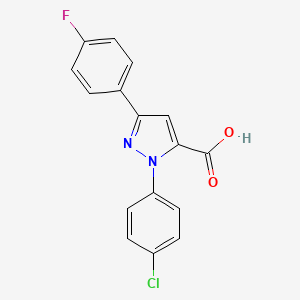
2-Phenyl-4-(trifluoromethyl)quinoline
Descripción general
Descripción
2-Phenyl-4-(trifluoromethyl)quinoline is a chemical compound with the molecular weight of 273.26 . .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Phenyl-4-(trifluoromethyl)quinoline, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-(trifluoromethyl)quinoline is represented by the InChI code:1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H . Physical And Chemical Properties Analysis
The melting point of 2-Phenyl-4-(trifluoromethyl)quinoline is 37-39°C .Aplicaciones Científicas De Investigación
Synthesis and Liquid Crystal Properties
A novel series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines were synthesized using the Sonogashira coupling reaction. These compounds, including derivatives of 2-Phenyl-4-(trifluoromethyl)quinoline, were evaluated for their liquid crystal (LC) properties. Only one compound displayed nematic mesophase, indicating potential application in liquid crystal technology due to specific molecular length and torsional angles influencing their LC properties (Rodrigues et al., 2019).
Photophysical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, closely related to 2-Phenyl-4-(trifluoromethyl)quinoline, were synthesized and characterized. These compounds displayed interesting photophysical properties such as fluorescence in solid state and Aggregation Induced Emission (AIE), attributable to restricted intramolecular rotation. The presence of an electron-withdrawing trifluoromethyl group played a significant role in these properties, suggesting potential applications in materials science, particularly in the design of fluorescence and AIE materials (Rajalakshmi & Palanisami, 2020).
Corrosion Inhibition
Quinoline derivatives, including those similar to 2-Phenyl-4-(trifluoromethyl)quinoline, were analyzed for their corrosion mitigation effects on mild steel in acidic medium. These derivatives, particularly 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile, showed high inhibition efficiency, suggesting their potential use as green corrosion inhibitors. The study indicated that these compounds adhere to the metal surface, forming a protective layer and preventing corrosion (Singh, Srivastava, & Quraishi, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-phenyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIABGRPTYQIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



